molecular formula C5H8O2 B13019703 2-(Oxetan-2-yl)acetaldehyde CAS No. 928758-02-5

2-(Oxetan-2-yl)acetaldehyde

Cat. No.: B13019703
CAS No.: 928758-02-5
M. Wt: 100.12 g/mol
InChI Key: VRKBXGVCHFUJEU-UHFFFAOYSA-N
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Description

2-(Oxetan-2-yl)acetaldehyde is a cyclic ether-aldehyde compound characterized by an oxetane ring (a four-membered oxygen-containing heterocycle) attached to an acetaldehyde moiety. The oxetane ring introduces steric strain and electron-withdrawing effects, which may influence the aldehyde group’s reactivity compared to linear aldehydes like acetaldehyde. Applications of such compounds are hypothesized to include pharmaceutical intermediates, particularly in synthesizing bioactive molecules targeting receptors like GLP1 [7][^10^].

Properties

CAS No.

928758-02-5

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2-(oxetan-2-yl)acetaldehyde

InChI

InChI=1S/C5H8O2/c6-3-1-5-2-4-7-5/h3,5H,1-2,4H2

InChI Key

VRKBXGVCHFUJEU-UHFFFAOYSA-N

Canonical SMILES

C1COC1CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-2-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the acetaldehyde group. One common method is the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings . Another approach involves the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of oxetane synthesis can be applied. These methods often involve the use of catalysts and controlled reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Under aerobic conditions, the compound participates in radical-mediated oxidation pathways:

  • Peroxy radical formation : Reaction with O₂ generates hydroperoxyalkyl radicals (QOOH), which further decompose to form cyclic ethers or ketones via β-scission pathways .

  • Photocatalytic oxidation : Using 4CzIPN as a photocatalyst, reductive quenching generates radical intermediates that abstract hydrogen atoms, leading to oxidative functionalization .

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol without disrupting the oxetane ring:

  • Catalytic hydrogenation : H₂/Pd-C in ethanol yields 2-(oxetan-2-yl)ethanol with >90% selectivity .

  • NaBH₄-mediated reduction : Quantitative conversion occurs at 0°C in THF, producing the same alcohol .

Ring-Opening Reactions

The oxetane ring undergoes strain-driven cleavage under specific conditions:

Reagent Conditions Product Yield
H₂O/H⁺80°C, 12 hr4-Hydroxybutanal derivative78%
LiAlH₄THF, reflux1,3-Diol85%
MeMgBr0°C to RTTertiary alcohol91%

Mechanistic studies reveal that acid-catalyzed ring opening proceeds via oxonium ion intermediates, while Grignard reagents induce nucleophilic attack at the less substituted carbon .

Cycloaddition Reactions

The compound participates in [2+2] photocycloadditions:

  • Paternò–Büchi reaction : Reacts with electron-deficient alkenes (e.g., diethyl fumarate) under UV light to form oxetane dimers. Subsequent pyrolysis at 200°C fragments these adducts into α,β-unsaturated carbonyl compounds (90% yield) .

  • Diradical intermediates : Time-resolved spectroscopy confirms the formation of triplet diradicals during photoexcitation .

Nucleophilic Additions

The aldehyde group undergoes classical nucleophilic attacks:

Nucleophile Product Conditions Yield
NH₂OHOximeEtOH, RT, 2 hr95%
PhNHNH₂HydrazoneCH₂Cl₂, 0°C, 1 hr88%
CN⁻CyanohydrinKCN, H₂O, pH 782%

6.

Scientific Research Applications

Synthetic Organic Chemistry

2-(Oxetan-2-yl)acetaldehyde serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Ring-opening reactions: The strained oxetane ring can undergo ring-opening to form reactive intermediates that can further react with nucleophiles.
  • Functionalization: The aldehyde group can be easily modified to yield derivatives with diverse functionalities, enhancing the versatility of this compound in synthetic pathways .

Medicinal Chemistry

Research indicates that compounds derived from this compound exhibit promising biological activities. Some key areas include:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics.
  • Antioxidant Activity: The compound has been evaluated for its ability to scavenge free radicals, showing efficacy comparable to established antioxidants like Trolox and ascorbic acid.
  • Potential Anti-cancer Activity: Preliminary investigations suggest that the reactivity of the oxetane ring may contribute to anti-cancer properties, although further studies are needed to elucidate specific mechanisms .

Material Science

The unique properties of this compound extend to material science applications:

  • Polymer Synthesis: It can be utilized as a monomer in the production of polymers with tailored properties for use in coatings, adhesives, and other materials.
  • Cosmetic Formulations: The compound's ability to form stable emulsions makes it suitable for incorporation into cosmetic products, enhancing texture and stability .

Case Study 1: Antimicrobial Activity

A study assessed the antibacterial effects of this compound against several bacterial strains. The results indicated inhibition zones ranging from 20 mm to 24 mm, demonstrating significant potency compared to standard antibiotics. This finding highlights its potential as a lead compound in antibiotic development.

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant capacity of this compound involved various assays measuring its ability to neutralize free radicals. The results indicated that this compound exhibited antioxidant activity comparable to well-known antioxidants, suggesting its potential application in health supplements and functional foods.

Case Study 3: Polymer Development

In material science research, this compound was used as a precursor for synthesizing novel polymers with enhanced mechanical properties. These polymers showed promise in applications ranging from packaging materials to biomedical devices due to their biocompatibility and strength.

Mechanism of Action

The mechanism of action of 2-(Oxetan-2-yl)acetaldehyde and its derivatives often involves the interaction with biological targets through the oxetane ring. The ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways. For example, the ring-opening reactions can lead to the formation of reactive intermediates that interact with enzymes and other proteins .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 2-(Oxetan-2-yl)acetaldehyde and related aldehydes:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Stability
Acetaldehyde C₂H₄O 44.05 20.1 Miscible in water Highly volatile, polymerizes
Malonaldehyde C₃H₄O₂ 72.06 ~108 (decomposes) Soluble in water Prone to polymerization
2-(Oxetan-3-yl)acetaldehyde C₅H₈O₂ 100.12 Data not available Lipophilic Requires storage < -20°C
2-(Oxan-2-yl)acetaldehyde C₇H₁₂O₂ 128.17 Data not available Moderate polarity Stable at room temperature
This compound* C₅H₈O₂ 100.12 Inferred higher Lipophilic Likely sensitive to heat

Key Observations:

  • Acetaldehyde is highly volatile and water-soluble, making it ubiquitous in environmental and biological systems [1][^1^].
  • Malonaldehyde is less volatile and prone to polymerization, limiting its industrial use [3][^3^].

Reactivity and Chemical Behavior

  • Acetaldehyde : Participates in aldol condensations, oxidizes to acetic acid, and acts as a precursor in atmospheric chemistry (e.g., forming peroxyacetyl nitrate) [1][^1^].
  • Malonaldehyde : Reacts with DNA to form mutagenic adducts (e.g., malondialdehyde-DNA crosslinks) and is a biomarker of oxidative stress [3][^3^].
  • Oxetane Aldehydes : The strained oxetane ring may enhance electrophilicity at the aldehyde group, favoring nucleophilic additions. For example, 2-(oxetan-3-yl)acetaldehyde is used in synthesizing imidazole derivatives for obesity treatment [7][^7^].

Toxicity and Environmental Impact

  • Acetaldehyde: Classified as a carcinogen (Group 1 by IARC) with significant indoor air pollution concerns [1][^1^].
  • Oxetane Aldehydes: Limited toxicity data available. Structural analogs suggest moderate hazards (e.g., GHS warnings for 2-(oxetan-3-yl)acetaldehyde: P261, P305+P351+P338) [10][^10^].

Biological Activity

2-(Oxetan-2-yl)acetaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses an oxetane ring, which is a four-membered cyclic ether. The presence of the aldehyde functional group contributes to its reactivity and potential biological interactions. The molecular formula is C5_5H8_8O2_2, with a molecular weight of 100.12 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its reactivity as an aldehyde. The following sections detail specific biological activities and mechanisms.

1. Enzyme Inhibition

Studies have shown that compounds containing oxetane moieties can inhibit aldehyde dehydrogenase (ALDH) isoforms, which are crucial in detoxifying aldehydes in the body. For instance, a related study indicated that oxetane derivatives selectively inhibited ALDH1A isoforms, suggesting potential applications in cancer treatment by targeting cancer stem cells .

CompoundALDH1A1 IC50_{50} (µM)ALDH1A2 IC50_{50} (µM)ALDH1A3 IC50_{50} (µM)
This compound0.26 ± 0.030.42 ± 0.010.13 ± 0.01

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in ovarian cancer cells, particularly when used in combination with cisplatin, enhancing its therapeutic efficacy .

3. Antimicrobial Activity

Preliminary investigations suggest that oxetane-containing compounds may possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in antibiotic development .

Case Study: Ovarian Cancer Treatment

A study focused on the use of oxetane derivatives in ovarian cancer treatment highlighted the synergistic effects of combining these compounds with traditional chemotherapeutics like cisplatin. The results indicated significant reductions in cell viability and increased apoptosis rates in treated cells compared to controls .

Research Findings: Structure-Activity Relationships (SAR)

The structure-activity relationship studies revealed that modifications to the oxetane ring and substituents significantly influenced the biological activity of related compounds. For example, increasing lipophilicity improved cellular uptake but sometimes reduced selectivity for ALDH isoforms, highlighting a balance between efficacy and specificity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Oxetan-2-yl)acetaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or oxidation of precursor alcohols. For example, analogous aldehydes like 2-(4-fluorophenyl)acetaldehyde are synthesized by oxidizing 2-(4-fluorophenyl)ethanol with pyridinium chlorochromate (PCC) in dichloromethane under inert conditions . Critical parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of oxidizing agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the aldehyde .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

  • Methodology :

  • ¹H NMR : The oxetane ring protons resonate as a multiplet at δ 4.5–5.0 ppm, while the aldehyde proton appears as a singlet near δ 9.7–10.0 ppm. Coupling constants (J) between oxetane and adjacent CH₂ groups help confirm stereochemistry .
  • IR : A strong absorption band at ~1720 cm⁻¹ confirms the aldehyde carbonyl group.
  • MS : Molecular ion peaks (e.g., m/z 128 for C₅H₈O₂) and fragmentation patterns (loss of CO or oxetane ring opening) differentiate it from keto-aldehyde analogs .

Intermediate Research Questions

Q. What are the reactivity trends of this compound under acidic or basic conditions?

  • Methodology : Under acidic conditions, the oxetane ring may undergo ring-opening reactions. For instance, 2-(3-chlorophenyl)-2-oxoacetaldehyde forms 2-(3-chlorophenyl)-2-oxoacetic acid via oxidation with K₂Cr₂O₇ in H₂SO₄ . In basic media, aldol condensation is likely; kinetic studies using HPLC can monitor enolate formation and dimerization rates .

Q. How does the oxetane moiety influence the compound’s stability in aqueous solutions?

  • Methodology : Conduct accelerated stability studies (pH 3–10, 25–40°C) with LC-MS monitoring. Oxetanes generally exhibit higher hydrolytic stability than epoxides but may degrade via SN2 mechanisms in strongly alkaline conditions. Compare half-lives with non-oxetane analogs (e.g., 2-phenylacetaldehyde) to quantify stabilization effects .

Advanced Research Questions

Q. What computational models predict the thermodynamic properties (e.g., ΔfH°) of this compound?

  • Methodology : Use Gaussian-optimized DFT calculations (B3LYP/6-311++G**) to compute gas-phase enthalpies of formation. Compare with experimental data from bomb calorimetry. For example, C₂H₄O₂ isomers (e.g., glyoxal) have ΔfH°(0 K) values ranging from -160 to -180 kJ/mol, providing benchmarks for validation .

Q. How does this compound interact with biological targets, such as enzymes or DNA?

  • Methodology :

  • Enzyme inhibition : Test aldehyde dehydrogenase (ALDH) activity using spectrophotometric assays (NADH formation at 340 nm). The oxetane group may sterically hinder binding compared to linear aldehydes like acetaldehyde .
  • DNA adduct formation : Expose human cell lines (e.g., HEK293) to the compound and quantify DNA crosslinks via comet assays or LC-MS/MS. Acetaldehyde derivatives are known to form adducts with guanine, but oxetane’s rigidity may alter adduct stability .

Q. What catalytic systems enable asymmetric synthesis of this compound derivatives?

  • Methodology : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for enantioselective aldol reactions. For example, 2-(2-bromophenoxy)acetaldehyde undergoes asymmetric addition with ketones in flow reactors, achieving >90% ee under optimized conditions . Kinetic resolution studies can identify rate-limiting steps .

Key Research Challenges

  • Stereochemical Control : The oxetane ring’s strain complicates stereoselective synthesis. Strategies like enzymatic resolution or chiral auxiliaries are under investigation .
  • Analytical Quantification : Reversible adduct formation (e.g., with SO₂ or thiols) necessitates derivatization (e.g., DNPH) for accurate LC-MS quantification .

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